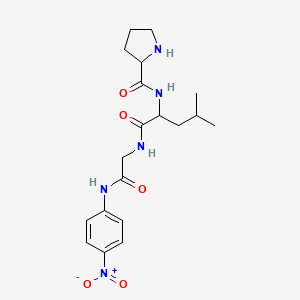

H-Pro-Leu-Gly-pNA

Description

Contextualization of Peptide Substrates in Biochemical Research

In the landscape of biochemical research, peptide substrates are indispensable for dissecting the intricate functions of proteolytic enzymes, or proteases. These enzymes catalyze the hydrolysis of peptide bonds within proteins and peptides, a fundamental process in countless physiological and pathological events. peptide.co.jp The chemical compound upon which an enzyme acts is known as a substrate. peptide.co.jp Proteolytic enzymes are often highly specific, recognizing and cleaving only particular amino acid sequences. peptide.co.jp

To understand the activity and specificity of a given protease, researchers utilize synthetic peptides that mimic the natural cleavage sites of the enzyme's target proteins. nih.govnih.gov By observing the rate and pattern of cleavage of these synthetic substrates, scientists can deduce crucial information about the enzyme's kinetic parameters (like Kcat/KM), substrate preferences, and the efficacy of potential inhibitors. nih.govresearchgate.netnih.gov This knowledge is vital for understanding the enzyme's biological role and for developing therapeutic agents that can modulate its activity.

Historical Development and Significance of Chromogenic Substrates in Enzyme Characterization

The evolution of enzyme research was significantly advanced by the development of chromogenic substrates in the early 1970s. nih.gov These synthetically produced molecules consist of a peptide sequence specific to a target enzyme, which is chemically linked to a chromophore—a group that releases a colored product upon enzymatic cleavage. scientificlabs.co.uk Before the advent of these tools, enzyme assays were often cumbersome and lacked the high throughput capability needed for extensive kinetic studies.

Chromogenic substrates revolutionized enzyme characterization by providing a simple, yet powerful, method for detecting and quantifying protease activity. researchgate.net The process is straightforward: when the protease cleaves the peptide bond, the chromophore, such as p-nitroanilide (pNA), is released. dcchemicals.comnih.gov This free chromophore exhibits a distinct color that can be measured over time using a spectrophotometer. The intensity of the color is directly proportional to the enzymatic activity, allowing for precise, real-time monitoring of the reaction. peptide.co.jpscientificlabs.co.uk This technology has become a cornerstone in various fields, including clinical diagnostics, drug discovery, and fundamental biological research. peptide.co.jpnih.gov

Genesis and Primary Utility of H-Pro-Leu-Gly-pNA in Enzymatic Investigations

The specific peptide sequence Pro-Leu-Gly is intrinsically linked to the structure of collagen, the most abundant protein in mammals. nih.gov Collagen's unique triple-helical structure is characterized by repeating Gly-X-Y triplets, where X and Y are often proline and hydroxyproline. nih.gov Enzymes that degrade collagen, known as collagenases, recognize and cleave specific sequences within this protein.

This compound was developed as a specific substrate primarily for assaying the activity of collagenases, particularly those from bacterial sources like Clostridium histolyticum, and certain matrix metalloproteinases (MMPs). nih.govscientificlabs.co.uksigmaaldrich.com The Pro-Leu-Gly sequence mimics a recognition site for these enzymes. For instance, clostridial collagenases recognize the sequence -R-Pro-X-Gly-Pro-R-, where X is frequently a neutral amino acid like Leucine (B10760876). scientificlabs.co.uk

The primary utility of this compound lies in its function as a chromogenic substrate for what are termed "collagenase-like peptidases". peptide.co.jp When an enzyme such as a collagenase cleaves the peptide bond between Glycine (B1666218) and p-nitroanilide, the colorless substrate is hydrolyzed to release the yellow-colored pNA molecule. The rate of pNA release, measured by the change in absorbance at 405 nm, provides a direct measure of the enzyme's catalytic activity. dcchemicals.com This makes this compound an invaluable tool for continuous, quantitative assays of specific collagenolytic enzymes.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Full Name | L-Prolyl-L-leucyl-glycine p-nitroanilide |

| Molecular Formula | C19H27N5O5 |

| Peptide Sequence | Pro-Leu-Gly |

| Chromophore | p-nitroanilide (pNA) |

| Primary Target Enzymes | Collagenases, Collagenase-like peptidases, certain MMPs |

| Detection Method | Spectrophotometry (Absorbance at 405 nm) |

Scope and Overview of Research Domains Utilizing this compound

The application of this compound spans several key research domains, largely centered on the study of enzymes involved in extracellular matrix (ECM) remodeling.

Microbiology and Infectious Disease: Bacterial collagenases, such as those from Clostridium histolyticum, are significant virulence factors that play a role in host tissue degradation during infections. nih.gov this compound is used to study the activity of these bacterial enzymes, screen for potential inhibitors, and understand their mechanism of action.

Cancer Research: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases implicated in cancer progression, particularly in tumor cell invasion and metastasis, which involve the breakdown of the ECM. nih.govechelon-inc.com Substrates like this compound and its analogs are employed to investigate the activity of specific MMPs (e.g., MMP-1, MMP-2, MMP-9, MMP-13) and to evaluate the efficacy of MMP inhibitors as potential anti-cancer agents. nih.govnih.govsigmaaldrich.com

Connective Tissue Disorders: The role of collagenases and MMPs is central to the pathology of diseases like rheumatoid arthritis and osteoarthritis, where excessive degradation of collagen in joints leads to tissue destruction. nih.govpeptide.co.jp this compound serves as a tool in studies aimed at understanding the enzymatic drivers of these conditions and for the development of targeted therapies.

Biotechnology and Cell Biology: In biotechnology, purified clostridial collagenases are widely used for tissue dissociation to isolate primary cells for cell culture. scientificlabs.co.uksigmaaldrich.com this compound and similar substrates, like FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala), are essential for standardizing the activity of these enzyme preparations to ensure reproducible cell isolation. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com

Table 2: Research Applications of this compound

| Research Domain | Specific Application | Key Enzymes Studied |

|---|---|---|

| Microbiology | Characterizing bacterial virulence factors | Clostridium histolyticum collagenase |

| Cancer Biology | Investigating tumor invasion and metastasis | Matrix Metalloproteinases (MMPs) |

| Rheumatology | Studying the pathology of arthritis | Collagenase, MMP-13 |

| Biotechnology | Quality control of tissue dissociation enzymes | Crude and purified collagenases |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H27N5O5 |

|---|---|

Molecular Weight |

405.4 g/mol |

IUPAC Name |

N-[4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C19H27N5O5/c1-12(2)10-16(23-19(27)15-4-3-9-20-15)18(26)21-11-17(25)22-13-5-7-14(8-6-13)24(28)29/h5-8,12,15-16,20H,3-4,9-11H2,1-2H3,(H,21,26)(H,22,25)(H,23,27) |

InChI Key |

YJPZFGLGAPCFLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2 |

Origin of Product |

United States |

Theoretical Frameworks for H Pro Leu Gly Pna As an Enzymatic Probe

Principles of Chromogenic Hydrolysis and Spectrophotometric Detection with p-Nitroaniline (pNA)

The fundamental principle behind using H-Pro-Leu-Gly-pNA as an enzymatic probe lies in the concept of chromogenic hydrolysis. The peptide sequence (Pro-Leu-Gly) is covalently linked to a chromophore, p-Nitroaniline (pNA), via an amide bond. In its intact, conjugated form, the substrate is typically colorless or has a low absorbance at a specific wavelength.

When a suitable enzyme cleaves the amide bond between the glycine (B1666218) (Gly) residue and the pNA molecule, the free pNA is released. Unlike its conjugated form, free p-Nitroaniline is a yellow compound that exhibits strong absorbance of light at a characteristic wavelength, typically around 405-410 nm. researchgate.netnih.gov

This change in optical property is the key to the assay. The rate of the enzyme-catalyzed reaction can be monitored continuously by measuring the increase in absorbance at this specific wavelength over time using a spectrophotometer. The amount of pNA released is directly proportional to the enzymatic activity under defined conditions (e.g., substrate concentration, temperature, and pH). This allows for the quantitative determination of enzyme kinetics.

The general process can be summarized as:

This compound (Colorless) + H₂O ---(Enzyme)---> H-Pro-Leu-Gly-OH + p-Nitroaniline (Yellow)

Spectrophotometric methods are highly sensitive and can be used for the simultaneous determination of different nitroaniline isomers in a mixture, underscoring the robustness of detecting pNA release. researchgate.netnih.gov The use of non-ionic surfactants in some assay formats can further enhance detection by preventing precipitation and maintaining clarity. nih.govresearchgate.net

Design Rationale for Peptide-pNA Substrates: Specific Focus on the H-Pro-Leu-Gly Sequence

The design of a peptide-pNA substrate is a deliberate process aimed at creating a molecule that is selectively recognized and cleaved by a target enzyme or a class of enzymes. The peptide portion of the substrate mimics the natural amino acid sequence that the enzyme cleaves in its native protein target.

The H-Pro-Leu-Gly sequence is specifically relevant as a substrate for collagenases. researchgate.netscispace.com Collagen, a major structural protein, is characterized by a repeating Gly-X-Y triplet, where X is often Proline (Pro) and Y is often hydroxyproline. Bacterial collagenases, for instance, are known to cleave the peptide bond at the X-Gly linkage. The sequence Pro-Leu-Gly-Pro-D-Arg has been used to assay for microbial collagenases, which cleave the Leu-Gly bond. scispace.combiophoretics.com Therefore, the Pro-Leu-Gly sequence in this compound is designed to be an effective recognition and cleavage site for these types of enzymes.

The selection of this specific tripeptide sequence is based on several factors:

Enzyme Specificity: The sequence must match the substrate specificity of the target enzyme's active site. Enzymes have specific "pockets" (S pockets) that accommodate the amino acid residues of the substrate (P residues). The Pro-Leu-Gly sequence fits into the active site of certain collagenolytic enzymes. nih.gov

Cleavage Site: The bond to be cleaved must be susceptible to enzymatic hydrolysis. In this case, the Leu-Gly bond is the target for cleavage by enzymes like those found in oral treponemes, which are known to hydrolyze this specific bond in chromogenic substrates. researchgate.netscispace.com

Reporter Group Placement: The pNA chromophore is attached at the C-terminus of the peptide sequence, ensuring that its release is a direct consequence of the specific peptide bond hydrolysis being studied.

Research on related substrates provides insight into the specificity of this sequence. For example, enzymes from various oral microorganisms have demonstrated high activity toward substrates containing the Pro-Leu-Gly sequence, specifically hydrolyzing the Leu-Gly bond. researchgate.netscispace.com

Enzymatic Catalysis Mechanisms: Implications for this compound Reactivity

The cleavage of the Gly-pNA amide bond in this compound is facilitated by the catalytic mechanism of the specific protease. Proteases are broadly classified based on the key catalytic residues in their active site. The enzymes that cleave this substrate are often metalloproteases or serine proteases.

Metalloprotease Mechanism (e.g., Collagenase): Many collagenases are zinc-dependent metalloproteases. In this mechanism, a zinc ion (Zn²⁺) located in the active site plays a crucial role. mdpi.com It coordinates with the carbonyl oxygen of the scissile peptide bond (in this case, the Gly-pNA bond) and a water molecule. The zinc ion polarizes the carbonyl group, making the carbon atom more susceptible to nucleophilic attack. The coordinated water molecule is activated (often by a nearby basic residue like glutamate), becoming a potent nucleophile (hydroxide ion) that attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses, breaking the peptide bond and releasing the pNA. mdpi.com Proteases that hydrolyze the Leu-Gly bond in similar substrates have been shown to be sensitive to metal chelators, indicating they are metalloproteases. researchgate.netscispace.com

Serine Protease Mechanism: Some enzymes that might cleave peptide-pNA substrates are serine proteases, which utilize a catalytic triad (B1167595) of Serine (Ser), Histidine (His), and Aspartate (Asp). nih.govwou.edu The His residue, polarized by the Asp, acts as a general base, abstracting a proton from the Ser hydroxyl group. This activates the Ser oxygen, turning it into a powerful nucleophile that attacks the carbonyl carbon of the substrate's scissile bond. mdpi.comwou.edu This forms a covalent, tetrahedral acyl-enzyme intermediate. The first product (pNA) is then released, and a water molecule enters the active site to hydrolyze the acyl-enzyme intermediate, releasing the peptide portion of the substrate and regenerating the free enzyme. wou.edu

The reactivity of this compound is thus a direct function of how well its scissile bond can be accessed and processed by the catalytic machinery of the target enzyme.

Structural Features of this compound Enabling its Function as an Enzymatic Substrate

The three-dimensional structure of this compound is critical for its ability to bind to an enzyme's active site and be cleaved. The specific sequence of amino acids dictates a preferred conformation that is recognized by the enzyme.

Conformational energy calculations performed on the related tripeptide, H-Pro-Leu-Gly-NH₂, reveal that it adopts a highly preferred, compact conformation. nih.govnih.gov A dominant structural feature is a 10-membered β-turn, which is stabilized by a hydrogen bond between the C=O group of the Proline residue and the amide proton of the Glycine residue. nih.gov This type of β-turn is a common structural motif in peptides that allows the peptide chain to reverse its direction, and it is frequently involved in molecular recognition processes, including enzyme-substrate binding.

The stability of this conformation is largely determined by the rigid backbone of the leucine (B10760876) residue. nih.gov This defined structure allows the peptide to fit snugly into the enzyme's active site cleft. The proline residue, with its cyclic side chain, imparts significant conformational rigidity to the N-terminal region of the peptide, further constraining its shape and presenting the Leu-Gly bond in an optimal orientation for catalysis.

The key structural features include:

A Preferred β-turn Conformation: This presents a specific shape for enzyme recognition. nih.govnih.gov

Rigid Proline Residue: Restricts the peptide's flexibility, aiding in pre-organizing the substrate for binding.

Specific Side Chains: The side chains of Proline and Leucine fit into the corresponding S2 and S1 specificity pockets of the enzyme's active site, ensuring proper alignment for cleavage. nih.gov

The combination of this specific peptide sequence and the attached pNA reporter group makes this compound a highly effective and specific probe for studying the activity of enzymes that recognize this structural motif.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Full Chemical Name | Role/Application | Target Bond |

|---|---|---|---|

| This compound | L-Prolyl-L-leucyl-glycine 4-nitroanilide | Chromogenic substrate for proteases | Gly-pNA |

| Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg | 4-Phenylazobenzyloxycarbonyl-L-prolyl-L-leucyl-glycyl-L-prolyl-D-arginine | Chromogenic substrate for collagenase. scispace.combiophoretics.com | Leu-Gly. researchgate.netscispace.com |

| Gly-Pro-pNA | Glycyl-proline 4-nitroanilide | Chromogenic substrate for Dipeptidyl peptidase-IV. nih.gov | Pro-pNA. nih.gov |

Table 2: Spectrophotometric Data for p-Nitroaniline Detection

| Parameter | Value/Range | Reference |

|---|---|---|

| Detection Wavelength (λmax) | ~405-410 nm | Inferred from similar assays |

| pH for Detection | ~7.0 | nih.gov |

| Linear Range (example) | 0.1-17.0 µg/ml | nih.gov |

Enzymatic Specificity and Substrate Recognition of H Pro Leu Gly Pna

General Principles of Enzyme-Substrate Interactions in Peptide Hydrolysis

Enzyme-substrate interactions in peptide hydrolysis are governed by the principles of molecular recognition, where the three-dimensional structure of the enzyme's active site complements the shape, size, and chemical properties of the substrate. This "lock-and-key" or, more accurately, "induced-fit" model ensures high specificity. For a peptidase to hydrolyze a peptide bond, the substrate must bind to the enzyme's active site in a precise orientation. The active site itself is composed of a binding site, which is responsible for substrate recognition and binding, and a catalytic site, containing the amino acid residues directly involved in the chemical reaction of bond cleavage.

In the case of H-Pro-Leu-Gly-pNA, the enzyme's binding pocket must accommodate the N-terminal proline, the subsequent leucine (B10760876) and glycine (B1666218) residues, and the p-nitroanilide group. The specificity of the interaction is determined by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the amino acid side chains of the enzyme and the substrate. The catalytic mechanism, often involving a catalytic triad (B1167595) of amino acids (e.g., Ser-His-Asp in serine peptidases) and the activation of a water molecule, then proceeds to break the peptide bond. The release of the pNA chromophore is typically the rate-limiting step and is measured spectrophotometrically.

Identification and Characterization of Enzyme Classes Exhibiting Hydrolytic Activity Towards this compound

The structure of this compound, with an N-terminal proline, strongly suggests that it is a substrate for a specific group of exopeptidases.

Prolidases (EC 3.4.13.9), also known as Xaa-Pro dipeptidases, are enzymes that specifically cleave the peptide bond of dipeptides with a C-terminal proline or hydroxyproline. While they are crucial for the final stages of collagen degradation, their activity is generally restricted to dipeptides. Studies have indicated that prolidase activity is often undetectable with tripeptides. Therefore, it is unlikely that prolidases would directly hydrolyze the Pro-Leu or Leu-Gly bond in the tripeptide this compound.

The most probable class of enzymes to hydrolyze this compound are the prolyl aminopeptidases (PAPs) (EC 3.4.11.5). These are exopeptidases that specifically catalyze the removal of an N-terminal proline residue from peptides. preprints.org Prolyl aminopeptidases are widely distributed in various organisms, from bacteria to mammals, and play important roles in protein maturation and the degradation of proline-containing peptides. nisr.or.jp The hydrolysis of this compound by a prolyl aminopeptidase (B13392206) would involve the cleavage of the peptide bond between the N-terminal proline and the adjacent leucine, releasing proline and Leu-Gly-pNA.

Research on prolyl aminopeptidase from Serratia marcescens has provided significant insights into its substrate recognition. nih.gov This enzyme is a member of the S33 family of serine peptidases. preprints.org While specific kinetic data for the hydrolysis of this compound by this enzyme is not extensively reported, studies with similar substrates highlight its specificity for an N-terminal proline.

Other general aminopeptidases may show some activity towards this substrate, but their efficiency is likely to be much lower compared to specialized prolyl aminopeptidases. For instance, aminopeptidase N (APN) exhibits broad substrate specificity but generally disfavors substrates with proline at the P1 position (the N-terminal residue).

Endopeptidases cleave peptide bonds within a polypeptide chain and typically require a longer amino acid sequence for recognition. While some endopeptidases, such as certain matrix metalloproteinases (MMPs), recognize sequences containing the Pro-Leu-Gly motif, they are unlikely to hydrolyze a short tripeptide like this compound. Their substrate binding sites are adapted for longer polypeptide chains. Similarly, other classes of proteases, such as dipeptidyl peptidases that cleave N-terminal dipeptides, would not be specific for the hydrolysis of this tripeptide.

Substrate Binding Site Topologies and Catalytic Residues Implied by this compound Specificity

The specificity of prolyl aminopeptidases for substrates like this compound is dictated by the unique topology of their active site. The active site can be conceptually divided into subsites (S1, S2, S3, etc. for the non-prime side and S1', S2', etc. for the prime side of the scissile bond) that accommodate the corresponding amino acid residues of the substrate (P1, P2, P3, etc.).

For this compound, the P1 residue is Proline, P2 is Leucine, and P3 is Glycine. The scissile bond is between P1 and P2.

S1 Subsite: This subsite is specifically designed to accommodate the rigid, cyclic structure of the N-terminal proline residue. In the prolyl aminopeptidase from Serratia marcescens, studies involving site-directed mutagenesis have identified key residues involved in substrate recognition. nih.gov Phenylalanine at position 139 (Phe139) is crucial for recognizing the pyrrolidine (B122466) ring of proline through hydrophobic interactions. nih.gov Glutamic acid at position 204 (Glu204) is responsible for recognizing the amino group of the proline residue. nih.gov

S2 Subsite: This subsite interacts with the leucine residue of this compound. The nature of this subsite influences the enzyme's preference for the amino acid at the P2 position. While detailed structural information for the binding of a Pro-Leu sequence in this specific enzyme is limited, it is expected to be a hydrophobic pocket to accommodate the isobutyl side chain of leucine.

S3 Subsite and Beyond: The glycine residue would occupy the S3 subsite. The relatively small size of glycine suggests that this subsite may not have stringent steric constraints.

The catalytic machinery of prolyl aminopeptidases, such as the one from Serratia marcescens, typically involves a catalytic triad of Ser-Asp-His, characteristic of serine peptidases. researchgate.net

Influence of Peptide Sequence (Pro-Leu-Gly) and Chirality on Enzyme Recognition

The primary determinant of substrate specificity for the hydrolysis of this compound is the N-terminal proline. The subsequent residues, leucine and glycine, also play a role in modulating the binding affinity and the rate of hydrolysis. The enzyme's subsites have co-evolved to favor certain amino acid sequences, and the Pro-Leu-Gly sequence represents a specific substrate for a subset of prolyl aminopeptidases.

Enzymatic reactions are highly stereospecific, and this holds true for the hydrolysis of this compound. Peptidases are chiral catalysts that almost exclusively recognize and process peptides composed of L-amino acids. The use of D-amino acids in a peptide substrate typically prevents hydrolysis. Therefore, it is expected that only the L-isomers of proline, leucine, and glycine in this compound will be recognized by the active site of the enzyme. Studies on inhibitors of prolyl endopeptidases have demonstrated that the stereochemistry at the P1 and P2 positions is critical for binding, with a strong preference for the L-configuration. nih.gov Any deviation from the natural L-stereochemistry would likely disrupt the precise interactions required for substrate binding and catalysis.

Data on Related Substrates

While specific kinetic data for the hydrolysis of this compound is not extensively available in the reviewed literature, the following table presents kinetic parameters for the hydrolysis of a closely related chromogenic substrate, L-Proline-p-nitroanilide (Pro-pNA), by a prolyl aminopeptidase. This data provides insight into the efficiency of proline-specific peptidases.

| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) |

| Aspergillus oryzae (Recombinant) | Pro-pNA | 0.23 | 0.087 |

This data is provided for illustrative purposes to demonstrate the kinetic behavior of prolyl aminopeptidases with a similar substrate. The values for this compound may differ.

Comparative Specificity Profiling of this compound Against Enzyme Libraries

The tripeptide p-nitroanilide substrate, this compound, serves as a valuable tool in enzymology for investigating the specificity of various proteases. Its structure, featuring a proline residue at the P3 position, a leucine at P2, and a glycine at P1, followed by a chromogenic p-nitroanilide (pNA) group, makes it particularly useful for assaying enzymes with specific subsites that recognize and cleave peptide bonds involving these residues. The hydrolysis of the amide bond between glycine and pNA releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically to measure enzyme activity.

Profiling the activity of a diverse library of proteases against this compound reveals distinct patterns of substrate recognition and enzymatic specificity. This comparative analysis is crucial for characterizing newly discovered enzymes, understanding their biological function, and identifying specific inhibitors.

Detailed Research Findings

Research into protease specificity indicates that the this compound substrate is primarily targeted by enzymes capable of accommodating its specific amino acid sequence. The presence of proline is a key determinant for recognition by certain enzyme families.

Collagenolytic Proteases: Some bacterial collagenases recognize and cleave sequences containing Pro-X-Gly-Pro, a common motif in collagen. The Pro-Leu-Gly sequence in this compound mimics a portion of a collagen-like peptide. For example, certain proteases from Treponema denticola have been shown to hydrolyze substrates like phenylazobenzyloxy-carbonyl-L-Pro-L-Leu-Gly-L-Pro-D-Arg, indicating a capacity to act on the Pro-Leu-Gly sequence. researchgate.net

General Aminopeptidases: Aminopeptidases that exhibit broad specificity may show some level of activity against this compound by cleaving the N-terminal proline. However, the rate of hydrolysis is often dependent on the specific enzyme and its ability to process proline residues, which can be restrictive. teagasc.ie

Proteases with Restricted Specificity: A comparative screening would demonstrate that many common proteases exhibit negligible to no activity against this compound. This is because their substrate-binding pockets are highly specific for other amino acid residues.

Trypsin and Trypsin-like Proteases: These enzymes have a deep S1 pocket with an acidic residue (aspartate) at the bottom, which specifically binds to and cleaves after basic residues like Lysine (Lys) and Arginine (Arg). They would not recognize the Gly at the P1 position. nih.gov

Chymotrypsin and Chymotrypsin-like Proteases: These enzymes possess a large, hydrophobic S1 pocket that preferentially binds large aromatic residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). The small, non-hydrophobic Gly residue at the P1 position of this compound does not fit this requirement. nih.gov

Elastase: This protease has a shallower S1 pocket with bulky valine and threonine residues at the entrance, restricting it to cleaving after small, neutral residues like Alanine (Ala), Glycine (Gly), and Valine (Val). While the substrate contains Gly at P1, the bulky Pro and Leu residues at P3 and P2 may sterically hinder the substrate from efficiently binding to the active site of many elastases.

The following data tables summarize the expected relative activity of a representative library of proteases against the this compound substrate, based on established enzymatic specificities.

Interactive Data Table: Comparative Hydrolysis of this compound by Various Protease Families

This table presents a qualitative and inferred comparative profile based on known enzyme specificities. Actual rates would require experimental verification.

| Enzyme Class | Representative Enzyme | Primary P1 Specificity | Expected Relative Activity on this compound | Rationale for Specificity |

| Proline-Specific Endopeptidases | Prolyl Oligopeptidase (POP) | Proline (at P1) | Moderate to High | Recognizes proline-containing sequences; activity depends on whether it can cleave at Gly when Pro is in a favorable position. nih.govsemanticscholar.org |

| Collagenolytic Proteases | Clostridium histolyticum Collagenase | Glycine (in specific contexts like Pro-X-Gly -Pro) | Moderate | The Pro-Leu-Gly sequence mimics collagen motifs, making it a potential substrate. researchgate.net |

| Serine Proteases | Trypsin | Basic (Arg, Lys) | Negligible | S1 pocket is specific for positively charged residues; does not recognize Gly. nih.gov |

| Serine Proteases | Chymotrypsin | Aromatic (Phe, Tyr, Trp) | Negligible | S1 pocket is specific for large hydrophobic residues; does not recognize Gly. nih.gov |

| Serine Proteases | Pancreatic Elastase | Small, neutral (Ala, Gly, Ser) | Low to Negligible | While specific for small P1 residues like Gly, the bulky P2/P3 residues likely hinder binding. |

| Cysteine Proteases | Papain | Broad, prefers bulky hydrophobic at P2 | Low | Has broad specificity but generally low affinity for the Pro-Leu-Gly sequence. |

| Aspartic Proteases | Pepsin | Bulky hydrophobic (Phe, Leu, Trp), prefers P1/P1' | Negligible | Does not favor Gly at P1 and has specific requirements for residues flanking the scissile bond. |

| Metalloproteases | Thermolysin | Bulky hydrophobic (Leu, Ile, Phe) at P1' | Low to Negligible | Cleaves N-terminal to hydrophobic residues; would not act on the Gly-pNA bond. |

Methodologies for Enzymatic Characterization Using H Pro Leu Gly Pna

Spectrophotometric Assay Principles for Monitoring H-Pro-Leu-Gly-pNA Hydrolysis

The fundamental principle behind using this compound as a substrate is the spectrophotometric detection of the released p-nitroaniline (pNA). The intact substrate is typically colorless or has minimal absorbance in the visible spectrum, whereas the liberated pNA exhibits a characteristic yellow color, allowing for its detection and quantification using a spectrophotometer.

Optimization of Wavelength Selection for p-Nitroaniline Product Detection

The selection of an appropriate wavelength for monitoring the release of pNA is critical for assay sensitivity and specificity. p-Nitroaniline has an absorption maximum in the visible spectrum, which shifts slightly depending on the solvent and pH. Common wavelengths used for pNA detection in enzymatic assays are in the range of 400-410 nm.

Rationale for Wavelength Selection: The chosen wavelength should maximize the absorbance of the released pNA while minimizing interference from the intact substrate, buffer components, or other assay constituents. While pNA's absorption maximum is often cited around 380 nm, wavelengths like 405 nm or 410 nm are frequently preferred because the intact peptide-pNA substrate generally has lower absorbance at these longer wavelengths, reducing background noise and improving the signal-to-noise ratio sigmaaldrich.comtaylorandfrancis.com. For instance, some peptide-pNA substrates have absorption maxima around 315 nm, making longer wavelengths for pNA detection advantageous to avoid spectral overlap sigmaaldrich.com.

Determination of Molar Extinction Coefficients for Accurate Quantification

Accurate quantification of the released pNA, and thus the enzyme activity, relies on knowing the molar extinction coefficient (ε) of pNA under the specific assay conditions (pH, solvent). The Beer-Lambert law () relates absorbance () to the molar concentration () of the absorbing species, the path length of the cuvette (), and the molar extinction coefficient ().

The molar extinction coefficient for p-nitroaniline varies slightly depending on the wavelength and buffer conditions. For precise quantitative analysis, it is essential to determine or use a well-established value for the specific assay setup.

Table 1: Reported Molar Extinction Coefficients for p-Nitroaniline

| Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Source |

| 380 | 12,800 | cdnsciencepub.com |

| 380 | 13,500 | sigmaaldrich.com |

| 400 | 12,300 | sigmaaldrich.com |

| 405 | 9,960 | brainly.com |

| 405 | 10,500 (εmM = 10.5) | sigmaaldrich.com |

| 405 | 9,500 | sigmaaldrich.com |

| 410 | 8,800 | sigmaaldrich.comresearchgate.net |

By measuring the absorbance of known concentrations of free pNA under identical assay conditions, a standard curve can be generated. This curve, along with the determined molar extinction coefficient, allows for the conversion of measured absorbance changes per unit time into molar concentrations of released pNA, and subsequently into enzyme activity units.

Enzyme Kinetic Parameter Determination with this compound as a Substrate

This compound serves as a valuable tool for determining key enzyme kinetic parameters, such as Michaelis constant () and maximum velocity (), as well as catalytic efficiency () and turnover number ().

Michaelis-Menten Kinetics: Derivation of and

The determination of and using this compound involves conducting enzyme assays at a series of substrate concentrations while keeping the enzyme concentration constant.

Experimental Setup: A range of this compound concentrations is prepared, typically from subsaturating to saturating levels. The enzyme is then added to initiate the reaction. The release of pNA is monitored spectrophotometrically over time.

Data Collection: Initial reaction velocities () are calculated from the rate of increase in absorbance (converted to product concentration using the molar extinction coefficient and path length) over the initial linear phase of the reaction.

Data Analysis: The collected values at different substrate concentrations ([S]) are plotted according to the Michaelis-Menten equation. This can be done directly by plotting versus [S], or more commonly, using linearized plots such as the Lineweaver-Burk (double reciprocal) plot ( vs ) or the Eadie-Hofstee plot.

The Lineweaver-Burk plot yields as the y-intercept and as the x-intercept.

The value represents the substrate concentration at which the reaction velocity is half of , indicating the enzyme's affinity for the substrate.

The value represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Catalytic Efficiency () and Turnover Number () Analysis

Once and are determined, other important kinetic parameters can be calculated:

Turnover Number (): This represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is fully saturated with substrate. It is calculated using the formula:

where is the total enzyme concentration in the assay. Accurate determination of enzyme concentration is crucial for this calculation.

Catalytic Efficiency (): This parameter, often referred to as the specificity constant, is a measure of how efficiently an enzyme converts substrate to product, taking into account both substrate affinity () and catalytic rate (). It is particularly useful for comparing the enzyme's activity with different substrates or for different enzymes acting on the same substrate. The calculation is:

A higher value indicates a more efficient enzyme.

Progress Curve Analysis for Continuous Kinetic Monitoring

Progress curve analysis involves monitoring the accumulation of product (released pNA) over an extended period, rather than just measuring initial velocities. This method is particularly useful for enzymes with complex kinetics, substrate inhibition, product inhibition, or when enzyme concentration is very low.

Methodology: The reaction is initiated, and the absorbance change (representing pNA release) is recorded continuously over time. This generates a plot of product concentration versus time.

Data Interpretation:

The initial linear portion of the progress curve can be used to determine initial reaction rates () as described for Michaelis-Menten kinetics.

Non-linear portions of the curve can reveal more complex kinetic behaviors, such as substrate depletion, product inhibition, or enzyme inactivation.

Sophisticated curve-fitting software can be used to directly fit the progress curve data to kinetic models, allowing for the determination of parameters like , , and other rate constants without relying on the assumption of initial velocity. This approach can provide more robust kinetic data, especially when initial velocity assumptions are violated.

Inhibition Kinetics Studies Utilizing this compound Substrate Systems

Inhibition kinetics studies are crucial for understanding how small molecules or other peptides interact with enzymes, thereby modulating their activity. When this compound is used as a substrate, the rate of pNA release directly correlates with enzyme activity. By measuring this rate in the presence of varying concentrations of a potential inhibitor, researchers can elucidate the mechanism of inhibition and quantify the inhibitor's potency. This involves performing enzyme assays with a fixed concentration of this compound while varying the inhibitor concentration, or vice versa, to generate dose-response curves and kinetic data.

Determination of K_i Values for Competitive, Non-Competitive, and Uncompetitive Inhibitors

The determination of inhibition constants (K_i) for different classes of inhibitors is fundamental to characterizing enzyme-inhibitor interactions. This is typically achieved by analyzing the enzyme's kinetic parameters (K_m and V_max) in the presence of increasing inhibitor concentrations.

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This results in an increase in the apparent K_m while V_max remains unchanged. The K_i value represents the dissociation constant of the enzyme-inhibitor complex.

Non-Competitive Inhibition: The inhibitor binds to a site distinct from the active site, affecting both substrate binding and catalysis. This leads to a decrease in V_max, while K_m may remain unchanged or be altered depending on the binding affinity to the enzyme-substrate complex. The K_i value reflects the inhibitor's affinity for both the free enzyme and the enzyme-substrate complex.

Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate complex. This results in a decrease in both apparent K_m and V_max, with the ratio V_max/K_m remaining constant.

These kinetic parameters are often visualized using double-reciprocal plots (Lineweaver-Burk plots) or non-linear regression analysis of Michaelis-Menten plots.

Table 1: Illustrative Kinetic Parameters and Ki Values for Inhibitors Using this compound

| Inhibitor Type | Apparent K_m (µM) | Apparent V_max (µM/min) | K_i (µM) |

| No Inhibitor | 150 | 100 | N/A |

| Competitive Inhibitor A | 300 | 100 | 5.0 |

| Non-Competitive Inhibitor B | 150 | 50 | 10.0 |

| Uncompetitive Inhibitor C | 75 | 50 | 7.5 |

Note: Values are illustrative and represent typical outcomes for such studies.

Reversibility and Irreversibility Assessment of Enzyme Inhibition

Distinguishing between reversible and irreversible enzyme inhibitors is critical for drug development and understanding enzyme regulation.

Reversible Inhibition: In reversible inhibition, the inhibitor binds non-covalently to the enzyme. The inhibition can be overcome by increasing substrate concentration (in competitive inhibition) or by dilution. Reversibility can be confirmed by removing the inhibitor (e.g., through dialysis or gel filtration) and observing the recovery of enzyme activity.

Irreversible Inhibition: Irreversible inhibitors form a stable covalent bond with the enzyme, leading to permanent inactivation. This type of inhibition is typically time-dependent and cannot be reversed by dilution or removal of the inhibitor. Assays to assess irreversibility often involve pre-incubating the enzyme with the inhibitor for varying durations and then measuring residual activity. A lack of activity recovery after inhibitor removal confirms irreversible inactivation.

For this compound assays, a time-dependent decrease in the rate of pNA release, which does not recover upon dilution or dialysis, would indicate irreversible inhibition of the target enzyme.

Assay Optimization Strategies for this compound Based Enzymatic Systems

Optimizing assay conditions is essential to ensure maximum enzyme activity, sensitivity, and reliability when using this compound. Key parameters include pH, temperature, ionic strength, and the presence of cofactors.

pH and Temperature Profile Characterization of Enzyme Activity

The activity of most enzymes is highly dependent on pH and temperature, reflecting their influence on enzyme structure, substrate binding, and catalytic efficiency.

pH Profile: Enzyme activity is typically measured across a range of pH values using buffered solutions. The pH at which the enzyme exhibits maximal activity is considered its optimum pH. For this compound, the release of pNA is monitored spectrophotometrically at 405 nm. Studies using similar chromogenic peptide substrates have shown optimal pH values varying widely, often in the neutral to alkaline range for proteases nih.govplos.orgtandfonline.comoup.com.

Temperature Profile: Enzyme activity generally increases with temperature up to an optimum, beyond which thermal denaturation leads to a rapid loss of activity. Assays are conducted at various temperatures to identify the optimal temperature for enzyme function. For many proteases, optimal temperatures are around 37°C, although thermophilic enzymes may exhibit higher optima nih.govplos.org.

Table 2: Illustrative pH and Temperature Optima for Enzyme Activity with this compound

| Condition | Enzyme Activity (Relative %) |

| pH Profile | |

| pH 5.0 | 20 |

| pH 6.0 | 65 |

| pH 7.0 | 90 |

| pH 7.5 (Optimum) | 100 |

| pH 8.0 | 95 |

| pH 9.0 | 70 |

| Temperature Profile | |

| 20°C | 30 |

| 30°C | 75 |

| 37°C (Optimum) | 100 |

| 45°C | 80 |

| 55°C | 40 |

Note: Values are illustrative and represent typical outcomes for such studies.

Ionic Strength and Cofactor Requirement Optimization

The ionic strength of the assay buffer, dictated by the concentration of salts, can significantly influence enzyme activity by affecting protein conformation and substrate-enzyme interactions nih.govupv.esresearch-solution.com. Similarly, some enzymes require specific cofactors, such as metal ions, for their catalytic function.

Ionic Strength: Experiments are conducted across a range of salt concentrations (e.g., NaCl) to determine the optimal ionic strength that maximizes enzyme activity. For instance, some metalloenzymes might show reduced activity at high ionic strengths if the metal cofactor is chelated, while others might benefit from specific salt concentrations for stability or binding.

Cofactor Requirements: If the target enzyme is a metalloenzyme, the presence and concentration of the specific metal ion (e.g., Zn²⁺, Ca²⁺, Mg²⁺) will be critical for activity. Assays should be performed with and without potential cofactors, or with varying concentrations of these ions, to establish their necessity and optimal levels.

Table 3: Illustrative Impact of Ionic Strength and Cofactor on Enzyme Activity with this compound

| Condition | Enzyme Activity (Relative %) |

| Ionic Strength (mM NaCl) | |

| 0 mM | 45 |

| 50 mM | 85 |

| 100 mM (Optimum) | 100 |

| 200 mM | 70 |

| Cofactor Requirement (e.g., Zn²⁺) | |

| No Cofactor | 15 |

| + 0.1 mM Zn²⁺ | 90 |

| + 0.5 mM Zn²⁺ (Optimum) | 100 |

| + 1.0 mM Zn²⁺ | 80 |

Note: Values are illustrative and represent typical outcomes for such studies.

High-Throughput Screening (HTS) Applications of this compound Assays

The chromogenic nature of this compound, which allows for simple spectrophotometric detection of enzyme activity, makes it highly suitable for high-throughput screening (HTS) applications sygnaturediscovery.comacs.orgresearchgate.net. HTS campaigns are designed to rapidly test large libraries of chemical compounds (often hundreds of thousands to millions) for their ability to modulate enzyme activity, such as inhibiting or activating a target enzyme.

In an HTS format, the assay is typically miniaturized into multi-well plates (e.g., 96-, 384-, or 1536-well plates). Each well contains the enzyme, this compound substrate, and a test compound. The reaction is allowed to proceed for a defined period, after which the release of pNA is quantified using a microplate reader. Compounds that significantly alter the rate of pNA release compared to a control (enzyme + substrate, no compound) are flagged as "hits." These hits can then be further characterized in secondary assays to confirm their activity, determine their potency (e.g., IC50 values), and elucidate their mechanism of action. The simplicity and robustness of spectrophotometric detection with chromogenic substrates like this compound are key to achieving the high throughput required for modern drug discovery.

Compound List:

this compound

para-nitroanilide (pNA)

Diisopropylfluorophosphate (DFP)

Pefabloc

Z-Gly-Pro-pNA

H-Arg-Pro-pNA

H-Ala-Pro-pNA

H-Ala-Ala-pNA

H-Ala-Phe-Pro-pNA

H-Ala-Phe-pNA

Z-Ala-Pro-pNA

H-Pro-pNA

Suc-Ala-Ala-Pro-Leu-pNA

Suc-Ala-Ala-Ala-pNA

PZ-Pro-Leu-Gly-Pro-Arg

Ac-Phe-Gly-pNA

Suc-Gly-Gly-Phe-pNA

Bz-Tyr-pNA

H-D-Leu-Thr-Arg-pNA

Tos-Gly-Pro-Arg-pNA

H-D-Phe-Pip-Arg-pNA

Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2

Advanced Analytical Techniques Coupled with this compound Hydrolysis

The enzymatic hydrolysis of chromogenic peptide substrates like this compound is a cornerstone for understanding enzyme mechanisms and optimizing assay conditions. Advanced analytical techniques, when coupled with the release of the pNA chromophore, enable precise quantification of enzyme activity and detailed kinetic profiling. These methods are crucial for enzyme discovery, characterization, and high-throughput screening applications.

Stopped-Flow Spectrophotometry for Rapid Kinetics

Stopped-flow spectrophotometry is a powerful technique for studying enzyme kinetics, particularly for reactions that occur on millisecond to second timescales, which are often too fast for conventional spectrophotometric monitoring photophysics.comrsc.orgphotophysics.com. This method involves the rapid mixing of enzyme and substrate solutions within a specialized instrument, followed by immediate monitoring of absorbance changes. For substrates like this compound, the rate of pNA release can be precisely tracked by observing the increase in absorbance at the characteristic wavelength of pNA photophysics.coma3p.orgfrontiersin.org. This allows for the determination of key kinetic parameters such as the maximum velocity (), Michaelis constant (), and the catalytic rate constant () photophysics.comrsc.orgphotophysics.com. Furthermore, stopped-flow spectrophotometry enables the investigation of pre-steady-state kinetics, providing insights into transient intermediates and the initial steps of the catalytic mechanism.

Table 1: Representative Kinetic Parameters for Chromogenic Peptide Substrates

| Substrate Name | Enzyme Class | (mM) | (s⁻¹) | (mM⁻¹s⁻¹) | Reference |

| H-D-Val-Leu-Lys-pNA | Serine Protease (Plasmin) | 0.26 | 19 | 73 | researchgate.net |

| H-D-Val-Gly-Arg-pNA | Serine Protease (t-PA) | 4.0 | 13 | 3.25 | researchgate.net |

| Z-Gly-Pro-pNA | Prolyl Dipeptidyl Aminopeptidase (B13392206) | 14.7±1.5 | 95.6±5.7 | 6.5 | uni-halle.de |

| Z-Phe-Leu-Glu-pNA | Glutamyl Endopeptidase | 1.48 | 44.4 | 30.0 | benchchem.com |

Note: Kinetic parameters for this compound itself may vary depending on the specific enzyme being studied. The data presented are representative examples for similar chromogenic peptide substrates.

Automated Liquid Handling and Robotic Integration for Assay Development

The development and optimization of enzymatic assays, especially for high-throughput screening (HTS), heavily rely on automated liquid handling (ALH) systems and robotic integration mdpi.comcreative-biogene.comspringernature.comnih.govformulatrix.comnews-medical.net3crbio.comuq.edu.auhighresbio.com. These technologies are critical for handling the large number of samples and reagents required in such studies. ALH systems ensure high precision in dispensing small volumes of enzyme, substrate (like this compound), buffers, and other assay components, thereby minimizing human error and variability creative-biogene.comspringernature.comformulatrix.com. This precision translates to improved reproducibility and reliability of experimental results. By automating the pipetting and plate preparation processes, ALH significantly increases assay throughput, allowing for the rapid screening of compound libraries or the systematic optimization of reaction conditions (e.g., pH, temperature, substrate concentration) using Design of Experiments (DoE) approaches mdpi.comspringernature.comformulatrix.com. The integration of robotics also facilitates the miniaturization of assays, reducing reagent consumption and costs.

Integration with Chromatography for Product Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), play a vital role in the comprehensive analysis of enzymatic hydrolysis products, including those derived from this compound researchgate.netnih.govbiosynth.comdiapharma.comoup.comnih.govpan.olsztyn.plnkust.edu.twresearchgate.netnih.govresearchgate.netnih.gov. Reversed-phase HPLC (RP-HPLC) is commonly employed to separate and quantify the components of the reaction mixture, such as the unreacted substrate, the released pNA chromophore, and any peptide fragments generated from the hydrolysis of this compound diapharma.comoup.comnih.govpan.olsztyn.plnkust.edu.twresearchgate.netresearchgate.netnih.gov. This separation allows for a more detailed understanding of the reaction's progress and specificity.

Structure Activity Relationships Sar and Derivative Studies of H Pro Leu Gly Pna

Systematic Modification of the P1-P3 Peptide Sequence (Pro-Leu-Gly) and Its Impact on Enzyme Specificity

The P1, P2, and P3 positions refer to the amino acid residues preceding the scissile bond (Glycine in this case) within the substrate. Modifications at these positions can significantly alter the substrate's affinity for the enzyme's active site and its catalytic efficiency.

The specificity of proteases is dictated by the complementary nature of their active site subsites (S1, S2, S3, etc.) and the amino acid side chains of the substrate nih.govfrontierspartnerships.orgnih.govembopress.orgmdpi.comtandfonline.comnih.gov.

P1 Position (Glycine): Glycine (B1666218), being the smallest and most flexible amino acid, can be tolerated by some proteases. However, for certain enzymes, glycine at the P1 position may have a negative influence on cleavage specificity or affinity embopress.orgnih.gov. For instance, human carboxypeptidase A4 (CPA4) shows a negative influence of glycine at the P1 position on its cleavage specificity nih.gov. Conversely, some bacterial alkaline proteases have demonstrated the ability to hydrolyze substrates with glycine at the P1 position tandfonline.com.

P2 Position (Leucine): Leucine (B10760876) is a hydrophobic amino acid. Its presence at the P2 position, especially in conjunction with proline at P3, is recognized by various proteases. For example, studies on a bacterial alkaline protease from Bacillus sp. No. AH-101 revealed that a substrate with the sequence Suc-Ala-Ala-Pro-Leu-pNA exhibited a 38-fold higher catalytic efficiency (kcat/Km) compared to Suc-Ala-Ala-Ala-pNA, highlighting the importance of the Pro-Leu motif tandfonline.com. Matrix metalloproteinases (MMPs) also utilize substrates containing the Pro-Leu-Gly sequence, such as Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, indicating that this sequence is recognized by these enzymes nih.govnih.govresearchgate.netspringernature.com. The HIV-1 protease also exhibits specific interactions at the P2 position, particularly when a proline residue is present at P1' nih.govnih.gov.

P3 Position (Proline): Proline's cyclic structure imposes conformational constraints that are critical for enzyme recognition. The Porphyromonas gingivalis Tpr peptidase, for instance, shows a strong preference for proline residues at both the P2 and P3 positions frontierspartnerships.org. The Bacillus sp. No. AH-101 protease's higher activity with Suc-Ala-Ala-Pro-Leu-pNA compared to Suc-Ala-Ala-Ala-pNA further underscores the significance of proline at P2, and by extension, its role in a Pro-X-Y sequence tandfonline.com.

Table 5.1.1: Comparative Kinetic Parameters for Succinyl Peptide Substrates with Different P2 Residues

| Enzyme | Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| Bacillus sp. No. AH-101 protease | Suc-Ala-Ala-Ala-pNA | N/A | N/A | 1.0 (relative) | tandfonline.com |

| Bacillus sp. No. AH-101 protease | Suc-Ala-Ala-Pro-Leu-pNA | N/A | N/A | 38.0 (relative) | tandfonline.com |

Note: "N/A" indicates data not provided or not directly comparable in the source. Relative values are presented where absolute kinetic parameters were not available.

Peptide Length: Extending the peptide sequence can introduce additional binding interactions, thereby enhancing substrate affinity and specificity. For example, longer peptide sequences are often utilized in substrates for matrix metalloproteinases (MMPs) to better mimic their natural substrates, such as collagen nih.govnih.govresearchgate.netspringernature.com.

Stereochemical Alterations: The stereochemistry of amino acids is critical for enzyme recognition. The substitution of L-amino acids with their D-stereoisomers typically results in a significant reduction or complete loss of hydrolytic activity, as enzymes possess strict stereospecificity. For instance, the P. gingivalis Tpr peptidase did not hydrolyze substrates containing D-stereoisomers of standard amino acids at the P2 position frontierspartnerships.org.

Modifications to the C-terminal Chromogenic Moiety (pNA) and Their Effects on Assay Performance and Signal Properties

The para-nitroanilide (pNA) group is a widely used chromophore in peptide substrates. Upon enzymatic cleavage, it releases para-nitroaniline, which exhibits a yellow color with a characteristic absorbance maximum around 405 nm clinicaltrialsarena.comtandfonline.com. The intact substrate typically shows a lower absorbance, allowing for sensitive detection of hydrolysis by measuring the increase in absorbance over time.

While pNA-based substrates are robust and cost-effective, modifications to the chromogenic or fluorogenic moiety can significantly impact assay performance. Fluorogenic leaving groups, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 3-cyano-7-hydroxycoumarin (B100011) (Mca), are often preferred for their higher sensitivity, lower detection limits, and broader dynamic range compared to chromogenic substrates clinicaltrialsarena.com. For example, Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 is a well-established fluorogenic substrate for MMPs, demonstrating the utility of incorporating the Pro-Leu-Gly core sequence with a fluorescent reporter nih.govnih.govresearchgate.netspringernature.com. The choice of chromophore or fluorophore influences the extinction coefficient or quantum yield, as well as solubility and spectral properties, all of which are critical for assay optimization clinicaltrialsarena.com.

N-terminal Modifications and Acylation Effects on Enzyme Recognition and Kinetic Parameters

The N-terminus of the peptide substrate can also be modified, typically through acylation, to alter its properties or to serve as a recognition element for specific enzymes. Common N-terminal modifications include acetylation (Ac-) or succinylation (Suc-). For example, Suc-Ala-Ala-Ala-Ala-Ala-pNA is a known substrate scbt.com.

The identity of the N-terminal residue and any attached modifications can influence substrate stability, solubility, and interaction with the enzyme's active site. For certain enzymes, N-terminal modifications are critical for recognition and binding nih.govpnas.orgmdpi.com. For instance, proline residues at specific N-terminal positions can inhibit certain enzymes nih.govnih.gov. The free N-terminus (indicated by "H-") in H-Pro-Leu-Gly-pNA allows for potential interactions or protonation states that might differ from an acylated N-terminus.

Conformational Analysis and Flexibility Studies of this compound and its Analogs in Enzyme Binding

Enzymes often exhibit flexibility in their active sites, undergoing conformational changes such as induced fit or conformational selection upon substrate binding biorxiv.orgnih.gov. These dynamic interactions allow the enzyme to optimally position the substrate for catalysis. Molecular dynamics (MD) simulations and crystallographic studies are instrumental in elucidating these binding modes and conformational dynamics nih.govnih.govembopress.orgresearchgate.netbiorxiv.orgnih.govrsc.org. The specific arrangement of amino acid side chains in the enzyme's binding pockets, guided by the peptide's conformation, dictates the substrate's affinity and the rate of hydrolysis.

Development of Fluorogenic or Other Reporter Analogs Based on the H-Pro-Leu-Gly Core Sequence

Building upon the established utility of the Pro-Leu-Gly core sequence, researchers have developed fluorogenic analogs to enhance assay sensitivity and performance. Replacing the pNA chromophore with a fluorescent reporter group, such as 4-methylcoumarin (B1582148) (Mca), allows for detection via fluorescence spectroscopy, which is generally more sensitive than absorbance-based detection clinicaltrialsarena.comnih.gov.

A notable example is Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate developed for matrix metalloproteinases (MMPs) nih.govnih.govresearchgate.netspringernature.com. This substrate leverages the Pro-Leu-Gly sequence within a longer peptide chain and utilizes a fluorophore-quencher pair to achieve a "turn-on" fluorescence signal upon cleavage. Such fluorogenic analogs offer advantages like lower detection limits and a wider dynamic range, making them valuable tools for studying enzyme kinetics and screening for inhibitors.

Table 5.5: Fluorogenic Substrate Analogues Based on the Pro-Leu-Gly Core Sequence

| Enzyme Class Targeted | Fluorogenic Substrate Analog | Reporter/Quencher Pair | Key Sequence Feature | Primary Application | Reference |

| Matrix Metalloproteinases (MMPs) | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | Mca/Dpa | Pro-Leu-Gly | Quantitation of MMP activity, inhibitor screening | nih.govnih.govresearchgate.netspringernature.com |

Compound List

this compound

para-nitroaniline (pNA)

7-amino-4-methylcoumarin (AMC)

3-cyano-7-hydroxycoumarin (Mca)

Dinitrophenyl (Dnp)

para-nitrobenzylamine

para-nitrophenylalanine

para-nitrophenylserine

7-amino-4-trifluoromethylcoumarin (AFC)

3-cyano-7-hydroxycoumarin (Mca)

Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2

Suc-Ala-Ala-Ala-Ala-Ala-pNA

H-L-Arg-Pro-pNA

Z-L-Arg-pNA*HCl

Suc-Ala-Ala-Pro-Leu-pNA

Suc-Ala-Ala-Ala-pNA

Z-Ala-Ala-Leu-pNA

Z-Gly-Gly-Leu-pNA

Z-Gly-Pro-Cit-. pNA

PZ-Pro-Leu-Gly-Pro-Arg

Ac-Phe-Gly-pNA

Z-Arg-pNA

Suc-Gly-Gly-Phe-pNA

H-Gly-Pro-pNA

H-Arg-Pro-pNA

H-Ala-Pro-pNA

H-Ala-Ala-pNA

H-Ala-Phe-Pro-pNA

H-Ala-Phe-pNA

Z-Gly-Pro-pNA

Z-Ala-Pro-pNA

H-Pro-pNA

Tyr-Gly-Gly-Phe-Leu-Arg

H-D-Val-Gly-Arg-pNA

H-D-Ile-Pro-Arg-pNA

Ile-Ala-Val-Pro-Gly-Glu-Val-Ala

Ile-Ala-Val-Pro-Thr-Gly-Val-Ala

Leu-Pro-Tyr-Pro

Gly-Pro-Lys-Pro-Tyr-Arg-Ser-Trp-Met-Lys(FITC)-Cys-NH2

Gly-Pro-Lys-Pro-Tyr-Arg-Pro-Trp-Met-Lys(FITC)-Cys-NH2

Gly-Pro-Leu-Gly-Met-Trp-Ser-Arg-Cys

Bz-FVR-pNA (Bz-Phe-Val-Arg-pNA)

K-pNA (Lys-pNA)

Applications of H Pro Leu Gly Pna in Biochemical and Molecular Research

Enzyme Purification and Biochemical Characterization Using H-Pro-Leu-Gly-pNA Assays

The quantification of enzymatic activity is crucial during the multi-step process of protein purification. This compound serves as a key reagent in assays to track the activity of specific peptidases through various purification stages, such as ammonium sulfate precipitation and column chromatography. By measuring the rate of p-nitroaniline release from this compound, researchers can identify the fractions containing the highest concentration of the active enzyme, thereby guiding the purification strategy.

Once an enzyme is purified, this compound is instrumental in its biochemical characterization. nih.gov Assays using this substrate allow for the determination of fundamental enzymatic parameters. For instance, the optimal pH and temperature for enzyme activity can be established by performing the assay across a range of pH values and temperatures. nih.govresearchgate.net The specific activity of the purified enzyme, a measure of its purity and catalytic efficiency, is also determined using this substrate. nih.gov These characterization studies are fundamental to understanding the enzyme's physiological role and catalytic nature.

Table 1: Example Data for Monitoring Enzyme Purification using this compound Assay

| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Purification Fold | Yield (%) |

| Crude Lysate | 1500 | 300 | 0.2 | 1 | 100 |

| Ammonium Sulfate Cut | 450 | 270 | 0.6 | 3 | 90 |

| Ion Exchange Chromatography | 30 | 180 | 6.0 | 30 | 60 |

| Affinity Chromatography | 5 | 120 | 24.0 | 120 | 40 |

One unit of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute under standard assay conditions.

Screening and Discovery of Novel Enzyme Inhibitors and Activators in Basic Research Settings

The search for new bioactive molecules that can modulate enzyme activity is a cornerstone of drug discovery and basic research. The this compound assay is readily adaptable for high-throughput screening (HTS) to identify novel inhibitors or activators of peptidases. In this format, a large library of chemical compounds is tested for its effect on the enzyme's ability to cleave the substrate.

A decrease in the rate of p-nitroaniline formation indicates the presence of a potential inhibitor, while an increase suggests an activator. nih.gov This primary screening method is efficient and cost-effective for identifying "hit" compounds. Subsequent studies on these hits can confirm their activity and determine their mechanism of action, potency (e.g., IC₅₀ for inhibitors), and specificity. nih.gov This approach has been instrumental in discovering new molecular probes to study enzyme function in a research context.

Elucidation of Enzyme Reaction Mechanisms and Catalytic Intermediates

Understanding how an enzyme catalyzes a reaction is a central goal of biochemistry. This compound and its analogues are used as mechanistic probes to investigate the catalytic mechanisms of peptidases. nih.gov By systematically modifying the peptide sequence (e.g., substituting one of the amino acids), researchers can probe the substrate specificity and the nature of the interactions within the enzyme's active site.

Kinetic analysis using this compound allows for the determination of Michaelis-Menten parameters (Kₘ and Vₘₐₓ), which provide insight into substrate binding affinity and the maximum reaction rate. Studying the effect of pH on these parameters can help identify the ionization states of critical amino acid residues in the active site. Furthermore, the cleavage of the substrate can be monitored using rapid kinetic techniques to detect and characterize transient reaction intermediates, providing a more detailed picture of the catalytic cycle. nih.gov

Comparative Enzymology Across Diverse Biological Systems and Organisms (Non-Clinical)

This compound is a useful tool for comparative studies of peptidase activity across different species, tissues, or developmental stages. Research has shown significant differences in the ability of serum from various species to hydrolyze peptide substrates. For example, studies on the degradation of the related tripeptide H-Pro-Leu-Gly-NH₂ revealed that while human serum does not degrade it, serum from rats, chickens, and carp shows varying levels of hydrolytic activity. nih.gov

By applying the this compound assay, researchers can quantitatively compare these enzymatic activities with greater ease due to the colorimetric readout. Such studies can reveal evolutionary relationships between enzymes, highlight differences in metabolic pathways, and provide insights into the physiological roles of these enzymes in different organisms, all within a non-clinical research framework. nih.gov

Table 2: Comparative Hydrolysis of H-Pro-Leu-Gly-NH₂ by Serum from Different Species (1 hr incubation)

| Species | Percent Degradation |

| Human | 0% |

| Rat | 100% |

| Chicken | 4% |

| Carp | 30% |

Data adapted from a study on H-Pro-Leu-Gly-NH₂, a close structural analog of this compound. nih.gov

Development of Enzyme-Based Biosensors and Diagnostic Probes (Research Prototypes, Non-Clinical Applications)

In the field of biotechnology, there is growing interest in developing biosensors for the detection of specific analytes. nih.govnih.gov An enzyme that specifically cleaves this compound can be incorporated as the biological recognition element in a research-level biosensor. In a typical design, the enzyme is immobilized on a solid support, such as a membrane, nanoparticle, or electrode surface.

When a sample containing the enzyme's substrate (or a modulator of its activity) is introduced, the enzyme catalyzes the cleavage of this compound. The resulting p-nitroaniline can be detected either optically by its color or electrochemically by its oxidation at an electrode. The magnitude of the signal generated is proportional to the activity of the enzyme, which can be related to the concentration of a target analyte. These systems serve as research prototypes to establish proof-of-concept for new biosensing strategies in non-clinical settings.

Utility in In Vitro Cellular Models for Monitoring Intracellular Enzyme Activity (Basic Research Focus)

While chromogenic substrates like this compound may have limited permeability across intact cell membranes, they are extensively used to measure enzyme activity in cell lysates and subcellular fractions. In basic research, scientists use in vitro cellular models to study the effects of various stimuli, such as drug candidates or signaling molecules, on cellular processes.

After treating cells with a compound of interest, researchers can prepare a cell lysate and use the this compound assay to determine if the treatment altered the activity of a specific intracellular peptidase. This method allows for the quantification of changes in enzyme expression or activation state in response to external signals. It is a fundamental technique for dissecting cellular signaling pathways and understanding the molecular basis of cell behavior.

Functional Characterization of Recombinant Enzymes and Mutants Using this compound

Recombinant DNA technology allows for the production of large quantities of a specific enzyme for detailed study. This compound is a standard substrate for the functional characterization of recombinant peptidases. nih.govnih.gov It is used to confirm that the recombinant enzyme is active and to compare its properties to the native enzyme isolated from its natural source.

Furthermore, this substrate is invaluable for structure-function studies involving site-directed mutagenesis. Researchers can create mutant versions of an enzyme by changing specific amino acids, particularly those presumed to be in the active site or involved in substrate binding. The effect of these mutations on catalytic function is then quantitatively assessed by measuring the kinetic parameters (Kₘ, k꜀ₐₜ) of the mutant enzyme with this compound. This approach provides profound insights into the roles of individual amino acid residues in catalysis and substrate recognition. nih.gov

Table 3: Hypothetical Kinetic Data for a Wild-Type (WT) and Mutant Recombinant Peptidase

| Enzyme | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

| WT Enzyme | 0.5 | 100 | 2.0 x 10⁵ |

| D150A Mutant | 5.2 | 5 | 9.6 x 10² |

This data illustrates how a mutation (e.g., Aspartic Acid at position 150 to Alanine) can significantly decrease both substrate binding (higher Kₘ) and catalytic turnover (lower k꜀ₐₜ), as measured by an this compound assay.

Comparative Analysis with Other Peptide Substrates and Assay Systems

Advantages and Limitations of H-Pro-Leu-Gly-pNA Relative to Other Chromogenic Substrates

This compound belongs to the class of chromogenic substrates that generate a colored product upon enzymatic cleavage. The cleavage of the amide bond liberates p-nitroaniline (pNA), which has a distinct yellow color that can be quantified spectrophotometrically. This direct, color-based detection is a primary advantage of pNA-based substrates.

Advantages:

Simplicity and Accessibility: Assays using this compound are straightforward to perform, relying on basic absorbance spectrophotometry, which is widely available in most laboratory settings.

Cost-Effectiveness: Chromogenic substrates are often more economical to synthesize and purchase compared to more complex fluorogenic or FRET-based probes.

Direct Detection: The generation of the colored p-nitroaniline product is a direct measure of enzyme activity, simplifying data analysis. mdpi.com

Limitations:

Lower Sensitivity: Compared to fluorescent methods, chromogenic assays generally exhibit lower sensitivity, which may hinder the detection of low-abundance proteases or subtle changes in activity. mdpi.comrsc.org

Interference: The absorbance measurement can be susceptible to interference from other colored compounds present in complex biological samples, potentially leading to inaccurate results.

Discontinuous Assay: The assay typically requires stopping the reaction to measure the endpoint absorbance, making it less suitable for real-time kinetic studies compared to continuously monitored fluorescent assays.

A comparative look at another chromogenic substrate used for clostridial collagenases, N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA), highlights subtle differences in specificity and kinetic properties. merckmillipore.comcuni.cz While both are used to assess collagenase activity, differences in the peptide sequence can influence the binding affinity and cleavage efficiency by different collagenase isoforms. merckmillipore.comcuni.cznih.gov For instance, clostridial collagenases are divided into two classes based on their relative activities towards native collagen and synthetic peptides like FALGPA. merckmillipore.comcuni.cz

| Feature | This compound | Other Chromogenic Substrates (e.g., FALGPA) |

| Reporter Group | p-nitroaniline (pNA) | N-(3-(2-furyl)acryloyl) (FAL) |

| Detection Method | Colorimetric (Absorbance at ~405 nm) | Spectrophotometric (Shift in absorbance) |

| Primary Advantage | Simplicity, cost-effectiveness | Established use for specific collagenase classes |

| Primary Limitation | Lower sensitivity, potential for interference | Susceptible to interference, may have different specificity |

| Typical Application | General collagenase activity screening | Classification of collagenase isoforms merckmillipore.comcuni.cz |

Orthogonal Substrate Approaches for Comprehensive Protease Profiling

Relying on a single substrate like this compound provides a limited view of a protease's activity or the proteolytic landscape of a biological sample. Comprehensive protease profiling often requires orthogonal approaches, which involve using multiple, distinct methods or substrates to gain a more complete and accurate understanding. nih.gov This strategy helps to circumvent the limitations of any single assay and reduces the risk of false positives. nih.gov

Orthogonal methods can include:

Substrate Panels: Employing a diverse library of peptide substrates with varying sequences to map the specificity of a protease. Mass spectrometry-based techniques like Proteomic Identification of protease Cleavage Sites (PICS) utilize proteome-derived peptide libraries to reveal robust cleavage motifs. nih.gov

Different Detection Modalities: Combining chromogenic assays with fluorogenic, FRET, or mass spectrometry-based assays. This allows for confirmation of results and provides different types of data (e.g., endpoint vs. real-time kinetics).

Activity-Based Probes (ABPs): Using probes that covalently bind to the active site of specific proteases. In-cell measurements with ABPs can be more sensitive for determining the available activity of certain proteasomes. nih.gov

Multiplexed Assays: Designing systems that can simultaneously measure the activity of different enzymes in a single sample. acs.org This can be achieved by using substrates linked to quantum dots with distinct emission spectra, allowing for the simultaneous evaluation of different enzyme classes like proteases and kinases. acs.org

By combining a simple chromogenic assay using this compound with an orthogonal method, such as a fluorescent substrate panel or mass spectrometry-based N-terminomics, researchers can both quantify general activity and gain deep insights into substrate specificity. mdpi.com

Comparison with Fluorogenic and FRET-Based Substrates for Sensitivity and Application

While chromogenic substrates are valuable, fluorogenic and Förster Resonance Energy Transfer (FRET)-based substrates often represent the next tier in sensitivity and application diversity.

Fluorogenic Substrates: These substrates typically consist of a peptide sequence linked to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), whose fluorescence is quenched. mdpi.com Upon cleavage of the peptide, the fluorophore is released, resulting in a quantifiable increase in fluorescence. mdpi.comrndsystems.com Fluorescence-based techniques are generally popular due to their high sensitivity and quantitative results. rsc.org Some novel substrates have been developed that incorporate both chromogenic and fluorogenic reporters in a single molecule. mdpi.comacs.org

FRET-Based Substrates: FRET assays utilize a pair of molecules: a fluorescent donor and a quencher or acceptor fluorophore. thno.orgpnas.orgnih.gov These are attached to opposite ends of a peptide substrate. In the intact substrate, the donor's fluorescence is quenched by the nearby acceptor. thermofisher.com Proteolytic cleavage separates the donor and acceptor, restoring the donor's fluorescence and providing a highly sensitive measure of enzyme activity. nih.govthermofisher.com FRET-based assays are particularly well-suited for real-time, continuous monitoring of protease activity and can be adapted for cellular applications. pnas.orgnih.gov

The primary advantage of these fluorescent approaches is a significant increase in sensitivity, often allowing for detection at femtomolar concentrations. acs.org This makes them ideal for high-throughput screening of inhibitors and for studying enzymes with low expression levels. nih.gov

| Parameter | Chromogenic (this compound) | Fluorogenic (e.g., Peptide-AMC) | FRET-Based (e.g., Donor-Peptide-Quencher) |

| Principle | Release of a colored molecule (pNA) | Release of a fluorescent molecule (e.g., AMC) mdpi.com | Disruption of energy transfer between a donor and acceptor pair thno.orgnih.gov |

| Sensitivity | Moderate (micromolar range) | High (nanomolar to picomolar range) rsc.org | Very High (picomolar to femtomolar range) acs.org |

| Equipment | Spectrophotometer / Plate Reader | Fluorometer / Fluorescent Plate Reader | Fluorometer / Fluorescent Plate Reader |

| Kinetics | Typically endpoint | Continuous or endpoint | Ideal for real-time continuous kinetics pnas.org |

| Applications | Routine enzyme activity assays | High-throughput screening, low-activity enzymes | Mechanistic studies, inhibitor screening, in-cell assays nih.govnih.gov |

| Interference | Colored compounds | Fluorescent compounds, light scattering | Spectral overlap, inner filter effects |

Rational Design Principles for Selecting Appropriate Peptide Substrates for Specific Research Goals

The selection and design of a peptide substrate are critical for the success of any protease assay. Rational design principles are guided by the goal of creating a substrate that is both highly specific for the target enzyme and possesses optimal physicochemical properties for the intended assay format.

The process often follows these steps: